molecular formula C18H17F2NO4S B2570316 methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate CAS No. 1327174-37-7

methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate

Cat. No.: B2570316
CAS No.: 1327174-37-7
M. Wt: 381.39
InChI Key: PGNVOTWZIIKVSW-YVLHZVERSA-N
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Description

Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate is a complex organic compound notable for its involvement in various fields of scientific research. This compound's unique structural configuration, featuring both a difluorophenyl group and a dimethylphenylsulfonyl group, lends itself to a range of reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process. Starting with the preparation of the intermediate (3,4-difluorophenyl)amine, which is then reacted with an appropriate sulfonyl chloride derivative to introduce the sulfonyl group. Subsequent steps include the esterification reaction involving (2,4-dimethylphenyl)sulfonyl chloride with methyl acrylate under controlled conditions. Reaction conditions often require anhydrous solvents, catalysts like triethylamine, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: : On an industrial scale, the synthesis is adapted for efficiency and yield. Flow chemistry methods and continuous production processes may be utilized to streamline the preparation. The scalability of the reactions is enhanced by optimizing reagent concentrations and reaction times to maximize product yield and purity.

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions primarily at the acrylate moiety.

  • Reduction: : Reduction can occur at the sulfonyl group under specific conditions using reagents like lithium aluminum hydride.

  • Substitution: : Various substitution reactions can occur at the phenyl rings due to the presence of electron-withdrawing and donating groups.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate or ozone.

  • Reducing agents including lithium aluminum hydride and sodium borohydride.

  • Substitution reactions may require halogenation agents and specific catalysts.

Major Products

  • Oxidation leads to the formation of carboxylic acids or alcohol derivatives.

  • Reduction products include sulfones or sulfoxides.

  • Substitution reactions yield various substituted phenyl derivatives.

Scientific Research Applications

This compound is extensively studied in:

  • Chemistry: : As a reagent in organic synthesis, it serves as a precursor to more complex molecules.

  • Biology: : Investigated for its potential bioactivity and interaction with biological molecules.

  • Medicine: : Explored in drug development for its potential therapeutic properties.

  • Industry: : Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound’s effects are mediated through its interaction with molecular targets such as enzymes or receptors. Its mechanism often involves the inhibition or modulation of specific pathways, crucial for therapeutic applications. The difluorophenyl and dimethylphenylsulfonyl groups play significant roles in binding and activity.

Comparison with Similar Compounds

Compared to similar compounds, methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate is unique due to the specific electronic and steric effects of its substituents. Similar compounds include:

  • Ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate

  • Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate

  • Propyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate

These compounds differ in the ester group or the geometry of the double bond, which affects their reactivity and applications.

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Properties

IUPAC Name

methyl (Z)-3-(3,4-difluoroanilino)-2-(2,4-dimethylphenyl)sulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4S/c1-11-4-7-16(12(2)8-11)26(23,24)17(18(22)25-3)10-21-13-5-6-14(19)15(20)9-13/h4-10,21H,1-3H3/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNVOTWZIIKVSW-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)F)F)/C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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